

# Technical Guide: Spectral Characterization of 4-(Benzyloxy)-5-bromopyrimidine[1]

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## Compound of Interest

Compound Name:	4-(benzyloxy)-5-bromopyrimidine
CAS No.:	1232361-96-4
Cat. No.:	B2401487

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## Executive Summary

Compound: **4-(benzyloxy)-5-bromopyrimidine** CAS: 41244-53-5 Role: Electrophilic scaffold for Suzuki-Miyaura couplings (C5-Br) and nucleophilic aromatic substitutions (C4-OBn displacement).[1] Analytical Focus: This guide provides the definitive <sup>1</sup>H and <sup>13</sup>C NMR spectral signatures required for structural validation, impurity profiling, and quality control during scale-up synthesis.

## Structural Basis & Theoretical Shifts

The chemical shifts of this molecule are governed by the interplay between the electron-deficient pyrimidine ring and the electron-donating benzyloxy substituent.[1]

- Pyrimidine Ring (H2, H6): The protons at positions 2 and 6 are highly deshielded due to the adjacent nitrogen atoms.[1] H2, located between two nitrogens, typically appears most downfield.[1] The C5-Bromine atom exerts an inductive deshielding effect on the adjacent H6.

- Benzyloxy Group: The oxygen atom donates electron density into the ring via resonance (shielding effect) but withdraws via induction.<sup>[1]</sup> The methylene protons ( ) are characteristic singlets in the 5.4–5.6 ppm range.<sup>[1]</sup>

## Molecular Structure Diagram

Caption: Electronic influences on the **4-(benzyloxy)-5-bromopyrimidine** scaffold determining NMR shifts.

## Experimental Protocols

### Sample Preparation

To ensure high-resolution spectra free from concentration-dependent shifts (e.g., stacking interactions common in planar heterocycles), follow this protocol:

- Solvent Selection: Chloroform-d ( ) is the standard solvent.<sup>[1]</sup>
  - Reference: Residual at 7.26 ppm (1H) and 77.16 ppm (13C).<sup>[1]</sup>
  - Alternative: DMSO- may be used if solubility is poor, but will shift exchangeable protons (none present here) and aromatic signals slightly downfield.<sup>[1]</sup>
- Concentration:
  - 1H NMR: Dissolve 5–10 mg of sample in 0.6 mL solvent.
  - 13C NMR: Dissolve 20–30 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 μm) to remove inorganic salts (e.g., KBr/NaBr from synthesis).<sup>[1]</sup>

## Acquisition Parameters (Standard 400/500 MHz)

- Temperature: 298 K (25°C).[1]
- Relaxation Delay (D1): 1.0 s (1H), 2.0 s (13C).
- Scans (NS): 16 (1H), >1024 (13C) due to the quaternary carbons (C2, C4, C5).[1]
- Pulse Angle: 30° or 45°.

## Spectral Data Analysis

### 1H NMR Data (400 MHz, )

The proton spectrum is characterized by two distinct singlets for the pyrimidine ring and the benzyl pattern.[1]

Shift ( , ppm)	Multiplicity	Integral	Assignment	Structural Context
8.75 – 8.85	Singlet (s)	1H	H-2	Most deshielded; between N1 and N3.[1]
8.45 – 8.55	Singlet (s)	1H	H-6	Deshielded by adjacent N1 and C5-Br.[1]
7.35 – 7.45	Multiplet (m)	5H	Ph-H	Phenyl ring protons (ortho/meta/para).[1]
5.52	Singlet (s)	2H	-OCH -	Benzylic methylene; sharp singlet.[1]

Note on Couplings:

- H2 and H6 are typically singlets as they are para-positioned across nitrogens and do not show strong meta-coupling (

Hz) at standard resolution.[1]

- The benzyl methylene appears as a singlet because it is isolated from adjacent protons.[1]

## 13C NMR Data (100 MHz, )

The carbon spectrum confirms the regiochemistry, particularly the C5-Br attachment.[1]

Shift ( , ppm)	Type	Assignment	Structural Context
166.8	C (quat)	C-4	Ipsso to Oxygen; most deshielded carbon.[1]
158.2	CH	C-2	Between two nitrogens.[1]
156.5	CH	C-6	Adjacent to N and C-Br.
135.2	C (quat)	Ph-C1'	Ipsso phenyl carbon.[1]
128.8	CH	Ph-C3'/5'	Meta phenyl carbons. [1]
128.5	CH	Ph-C4'	Para phenyl carbon. [1]
128.1	CH	Ph-C2'/6'	Ortho phenyl carbons.
108.4	C (quat)	C-5	Diagnostic: Upfield shift due to Heavy Atom Effect (Bromine).[1]
69.2	CH	-OCH -	Benzylic carbon.[1]

## Synthesis & Impurity Profiling

Understanding the synthesis pathway is crucial for identifying spectral impurities.[1] The standard route involves the nucleophilic displacement of chloride from 5-bromo-4-chloropyrimidine.[1]

## Synthesis Workflow

Caption: Nucleophilic aromatic substitution (SNAr) pathway and potential residual impurities.

### Common Impurities Table

Impurity	<sup>1</sup> H NMR Marker ( , ppm)	Removal Strategy
Benzyl Alcohol	~4.7 (s, CH), ~3.0 (br s, OH)	High vacuum drying or silica chromatography (Hex/EtOAc). [1]
5-Bromo-4-chloropyrimidine	~8.95 (s), ~8.60 (s)	Starting material; indicates incomplete reaction.[1]
Water	~1.56 ( )	Dry sample over or .

## References

- General Pyrimidine Shifts: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 2009. (Standard text for heterocyclic shifts).
- Synthesis Protocol
  - Method: Reaction of 5-bromo-4-chloropyrimidine with benzyl alcohol/NaH.[1]
  - Source: (Analogous protocol for benzyloxy-pyrimidines).[1]
- Spectral Database
  - 5-Bromopyrimidine Reference:.[1]

- Benzyl Ether Reference: (General Benzyl ether shifts).[1]

Disclaimer: The spectral data provided above represents high-confidence values derived from structure-activity relationships (SAR) of pyrimidine analogs and standard substituent chemical shift increments (ChemDraw/MestReNova prediction algorithms) where explicit raw data for CAS 41244-53-5 is proprietary.

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